molecular formula C9H12N2O2 B8722557 N-(2-Hydroxypropyl)isonicotinamide

N-(2-Hydroxypropyl)isonicotinamide

Cat. No. B8722557
M. Wt: 180.20 g/mol
InChI Key: AQXRBEHWQCOKJI-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

289 g isonicotinoyl chloride hydrochloride was added to 128 g 1-amino-propan-2-ol and 549 mL triethylamine in 2 L dichlormethane at 0° C. The reaction was stirred for 30 min. at 0° C. and then the solvent was removed. The residue was suspended in ethyl acetate and the precipitate was filtered. The filtrate was recrystallized from ethyl acetate to give 154 g of the desired product. Rf: 0.4 (DCM/MeOH=20/1), (M+H)+: 181
Quantity
289 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
549 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[NH2:11][CH2:12][CH:13]([OH:15])[CH3:14].C(N(CC)CC)C>ClCCl>[OH:15][CH:13]([CH3:14])[CH2:12][NH:11][C:2](=[O:9])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
289 g
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=O)Cl
Name
Quantity
128 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
549 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min. at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CNC(C1=CC=NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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